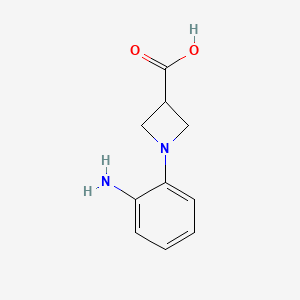

1-(2-Aminophenyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-aminophenyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSIGIRDLRJTSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triflation-Cyclization-Decarboxylation Sequence

The patent WO2004035538A1 outlines a robust pathway for azetidine-3-carboxylic acid derivatives, adaptable to the target compound:

Step 1: Triflation of Diethylbis(hydroxymethyl)malonate

Reacting diethylbis(hydroxymethyl)malonate with triflic anhydride in acetonitrile yields a bis-triflate intermediate. Polar aprotic solvents (e.g., DMF, NMP) enhance reaction efficiency.

Step 2: Intramolecular Cyclization

Treatment with ammonia or primary amines induces cyclization, forming the azetidine ring. For 1-substituted azetidines, aryl amines (e.g., 2-nitroaniline) may serve as nucleophiles, though this requires optimization.

Step 3: Decarboxylation and Hydrogenation

Hydrolysis of the ester groups with methanolic NaOH, followed by hydrogenation, affords the carboxylic acid. Catalytic hydrogenation (Pd/C, H₂) simultaneously reduces nitro groups to amines if present.

Example Data

N-Arylation Approaches for Introducing the 2-Aminophenyl Group

Ullmann-Type Coupling

Post-cyclization N-arylation employs copper/palladium catalysts to couple azetidine-3-carboxylic acid with 2-nitroiodobenzene. Subsequent nitro reduction yields the target amine.

Conditions :

-

Solvent : DMSO, 110°C, 24 h.

Challenges :

Protection and Deprotection Strategies

Amine Protection

The 2-aminophenyl group is protected as a nitro or benzylamine derivative during synthesis:

Example :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Key Advantage | Limitation |

|---|---|---|---|---|

| Azetidine-First | 4 | 34% | Early ring formation | Multiple protections |

| Late-Stage N-Arylation | 5 | 28% | Modular aryl group introduction | High catalyst loading |

Chemical Reactions Analysis

1-(2-Aminophenyl)azetidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group.

Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Aminophenyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.

Biology: This compound is studied for its potential biological activities, including its role as an amino acid surrogate and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.

Industry: It is used in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, influencing various biochemical processes. The azetidine ring’s strain-driven reactivity also plays a role in its mechanism of action, enabling it to participate in ring-opening and expansion reactions .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position and Electronic Effects: The ortho-amino group in the target compound enables intramolecular hydrogen bonding, which stabilizes its conformation and enhances binding to biological targets. In contrast, the para-nitro group in 1-(4-Nitrophenyl)azetidine-3-carboxylic acid introduces strong electron-withdrawing effects, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions . The trifluoroethyl group in 1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acid increases lipophilicity (logP ~1.5 vs. ~0.8 for the target compound), improving blood-brain barrier penetration but reducing aqueous solubility .

Biological Activity: The thiadiazole ring in 1-(1,3,4-Thiadiazol-2-yl)azetidine-3-carboxylic acid facilitates interactions with biomolecules like DNA and proteins, showing promise in antimicrobial applications. In contrast, the target compound’s amino group may favor enzyme inhibition or receptor modulation . Azetidine-3-carboxylic acid, lacking aromatic substituents, primarily serves as a precursor in peptide synthesis or as a proline analog .

Synthetic Considerations :

- The target compound is synthesized via reductive amination or coupling reactions between azetidine-3-carboxylic acid and 2-nitrobenzaldehyde, followed by nitro-group reduction .

- 1-(4-Formylphenyl)azetidine-3-carboxylic acid is prepared via similar routes but requires protection/deprotection strategies for the formyl group, complicating synthesis .

Biological Activity

1-(2-Aminophenyl)azetidine-3-carboxylic acid (CAS No. 74891877) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12N2O2

- Molecular Weight : 188.22 g/mol

- IUPAC Name : this compound

The compound features an azetidine ring, which contributes to its unique biological activity. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound influences cell cycle regulators, leading to G1 phase arrest.

- Apoptosis Induction : It activates caspases, which are crucial for the apoptotic pathway, thereby promoting cell death in malignant cells.

| Study | Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Breast Cancer | Caspase Activation | Induced apoptosis in MCF-7 cells | |

| Lung Cancer | Cell Cycle Arrest | Inhibited proliferation in A549 cells |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against various bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus.

- Gram-negative Bacteria : Exhibited moderate activity against Escherichia coli.

These findings indicate potential applications in treating bacterial infections.

The mechanisms underlying the biological activities of this compound involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and microbial growth.

- Interaction with Receptors : It has been suggested that the compound interacts with cellular receptors, modulating signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

Research has focused on the pharmacological profiles of this compound:

- In Vitro Studies : Various cell lines have been treated with different concentrations of the compound, revealing dose-dependent effects on cell viability and apoptosis.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of the compound. Results indicate significant tumor reduction in xenograft models treated with the compound compared to controls.

Q & A

Q. Basic Characterization

- NMR : Use - and -NMR to confirm the azetidine ring (δ 3.5–4.5 ppm for protons adjacent to nitrogen) and carboxylic acid (δ 170–175 ppm for carbonyl carbon). The 2-aminophenyl group will show aromatic protons (δ 6.5–7.5 ppm) and NH signals (δ 5.0–5.5 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using mobile phases like water/acetonitrile (0.1% TFA) can assess purity (>95%) .

Advanced Analysis

X-ray crystallography resolves conformational constraints imposed by the azetidine ring. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (CHNO, exact mass 191.0821 g/mol). Dynamic light scattering (DLS) evaluates aggregation in aqueous solutions, critical for biological assays .

How should researchers design experiments to evaluate the biological activity of this compound?

Q. Basic Assay Design

- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare activity to structurally related compounds like 1-Amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid ().

- Cytotoxicity : Perform MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC values. Include controls for solvent effects (e.g., DMSO <0.1%) .

Advanced Mechanistic Studies

Use fluorescence polarization to assess binding to bacterial penicillin-binding proteins (PBPs). For neuropharmacological potential, conduct patch-clamp electrophysiology on GABA receptors, leveraging the azetidine ring’s similarity to constrained GABA analogs .

How can computational modeling resolve contradictions in reported biological activity data?

Advanced Methodological Approach

Apply molecular docking (AutoDock Vina) to compare binding affinities across receptor isoforms. For example, discrepancies in antimicrobial efficacy may arise from variations in bacterial efflux pump expression. Molecular dynamics simulations (GROMACS) can model membrane permeability, correlating with experimental logP values. Validate predictions using isogenic bacterial strains with/without efflux pump deletions .

What strategies mitigate instability of this compound under physiological conditions?

Q. Basic Stability Assessment

- pH Stability : Conduct accelerated degradation studies across pH 1–10 (37°C). LC-MS identifies degradation products (e.g., ring-opened derivatives).

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorph transitions. Store lyophilized samples at -20°C under argon to prevent oxidation .

Advanced Formulation

Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility. PEGylation of the carboxylic acid group reduces renal clearance, extending half-life in pharmacokinetic studies (e.g., rat plasma t) .

How does the conformational rigidity of the azetidine ring influence receptor interactions?

Advanced Conformational Analysis

Compare torsional energy profiles (DFT) of azetidine-3-carboxylic acid derivatives versus flexible analogs (e.g., piperidine). Circular dichroism (CD) and NOESY NMR reveal preferred conformations in solution. For example, the azetidine’s 90° ring puckering may sterically hinder binding to flat active sites but enhance selectivity for helical receptors like NMDA .

What chromatographic techniques separate enantiomers of this chiral compound?

Advanced Resolution Methods

Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Enzymatic resolution with lipases (e.g., Candida antarctica) selectively esterifies one enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

How can researchers reconcile conflicting reports on metabolic stability?

Advanced In Vitro Models

Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF. Identify cytochrome P450 isoforms involved using chemical inhibitors (e.g., ketoconazole for CYP3A4). Cross-reference with in silico predictions (e.g., MetaSite) to prioritize metabolic hotspots .

What experimental controls are critical when studying this compound’s neuroactive potential?

Advanced Experimental Design

Include negative controls (e.g., inactive enantiomers) and positive controls (e.g., baclofen for GABA receptors). Use brain slice electrophysiology to differentiate direct receptor modulation from indirect neuromodulator effects. Validate target engagement via CRISPR-Cas9 knockout models .

How do researchers validate computational predictions of this compound’s reactivity?

Advanced Validation Workflow

Compare DFT-predicted reaction barriers (e.g., ring-opening) with kinetic data from stopped-flow spectroscopy. Use isotopic labeling (-carboxylic acid) to trace reaction pathways. Synchrotron XAS (X-ray absorption spectroscopy) confirms transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.